Mito-tempol

Description

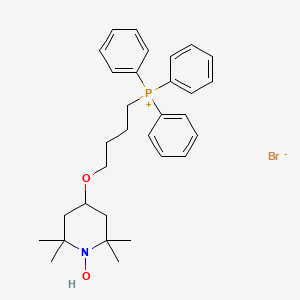

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H41BrNO2P |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

4-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxybutyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C31H41NO2P.BrH/c1-30(2)24-26(25-31(3,4)32(30)33)34-22-14-15-23-35(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29;/h5-13,16-21,26,33H,14-15,22-25H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

AIQMYWZQFQQTIQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Mito-TEMPOL's Mechanism of Action: An In-depth Technical Guide

This technical guide offers a comprehensive exploration of Mito-TEMPOL, a potent mitochondria-targeted antioxidant. It is designed for researchers, scientists, and drug development professionals, providing in-depth details on its core mechanism of action, impact on cellular signaling, quantitative efficacy, and key experimental methodologies.

Core Mechanism of Action: Targeted Superoxide (B77818) Scavenging

This compound is a synthetic compound engineered for the specific neutralization of superoxide (O₂•⁻), a primary reactive oxygen species (ROS), at its source within the mitochondria.[1] Its mechanism is twofold, involving targeted accumulation within the mitochondrial matrix and a potent dual-antioxidant action.

1.1. Mitochondrial Targeting via Triphenylphosphonium (TPP⁺) Cation

Structurally, this compound consists of a piperidine (B6355638) nitroxide antioxidant, TEMPOL, covalently linked to a lipophilic triphenylphosphonium (TPP⁺) cation.[1][2] This TPP⁺ moiety facilitates the molecule's passage across cellular membranes. Driven by the substantial negative membrane potential of the inner mitochondrial membrane (approximately -150 to -180 mV), this compound accumulates several hundred-fold within the mitochondrial matrix compared to the cytoplasm.[2][3] This strategic accumulation ensures high concentrations of the antioxidant at the primary site of cellular ROS production, significantly enhancing its efficacy.[2]

1.2. Dual-Action Antioxidant Properties

Once localized within the mitochondrion, this compound exerts its antioxidant effects through a robust, cyclical process.

-

Superoxide Dismutase (SOD) Mimetic Activity : this compound functions as a mimetic of the enzyme superoxide dismutase (SOD).[1][4] It directly catalyzes the dismutation of the highly reactive superoxide radical (O₂•⁻), a natural byproduct of the electron transport chain, into the less reactive and more stable hydrogen peroxide (H₂O₂).[1][2] This hydrogen peroxide can then be further detoxified into water and oxygen by other mitochondrial enzymes, such as catalase and glutathione (B108866) peroxidase.[5]

-

Redox Cycling and the Role of this compound-H : Inside the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, this compound-H.[2][6] While this compound-H itself does not possess SOD mimetic activity, it is a powerful chain-breaking antioxidant.[7] It readily donates a hydrogen atom to neutralize other damaging radicals, such as lipid radicals, in the process being oxidized back to this compound.[6][8] This redox cycling between the nitroxide and hydroxylamine forms allows for the sustained scavenging of a broad range of ROS, making it a highly efficient and regenerable antioxidant system within the mitochondria.[2][8]

Modulation of Cellular Signaling Pathways

By specifically reducing mitochondrial ROS (mtROS), this compound significantly influences a variety of downstream signaling pathways critical to cell fate, inflammation, and stress response.

2.1. Inflammation and NF-κB Signaling

Mitochondrial ROS are known activators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. By scavenging superoxide, this compound prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, thereby mitigating the inflammatory response.[9]

2.2. Intrinsic Apoptosis Pathway

Excessive mtROS can induce the mitochondrial permeability transition pore (mPTP) to open, leading to the release of cytochrome c into the cytosol. This event initiates the caspase cascade, culminating in apoptosis. This compound preserves mitochondrial integrity and function by reducing the oxidative burden.[10] This prevents cytochrome c release and subsequent caspase-3 activation, thereby protecting cells from oxidative stress-induced apoptosis.[11][12]

2.3. Cell Survival and Autophagy (PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and a key inhibitor of autophagy. Mitochondrial ROS can suppress this pro-survival pathway. By alleviating the oxidative stress within mitochondria, this compound can lead to the phosphorylation and activation of Akt and mTOR.[13] This activation promotes cell survival and can inhibit excessive or damaging autophagy.[12][13]

Summary of Quantitative Data

The efficacy of this compound has been quantified across numerous experimental models. The following table summarizes key findings.

| Experimental Model | Parameter Measured | Treatment Details | Observed Effect | Reference |

| Burn Injury (in vivo, cardiac tissue) | Hydrogen Peroxide (H₂O₂) Levels | Not specified | ↓ 95% reduction in cardiac H₂O₂ | [14] |

| Burn Injury (in vivo, cardiac mitochondria) | Mitochondrial H₂O₂ Levels | Not specified | ↓ 85% reduction in mitochondrial H₂O₂ | [14] |

| Burn Injury (in vivo, cardiac tissue) | Total Antioxidant Capacity | Not specified | ↑ 73% increase in cardiac antioxidants | [14] |

| Sepsis (in vivo, diaphragm muscle) | Maximal Force Generation | 10 mg·kg⁻¹·day⁻¹ ip | Prevented a 54% decrease in force | [4] |

| Human Neuroblastoma Cells (SH-SY5Y) | Rotenone-induced Apoptosis & ROS | 10 - 1000 µM (2h pre-treatment) | Dose-dependent reduction in apoptosis and ROS | [12][15] |

| Human Neuroblastoma Cells (SH-SY5Y) | Glutamate-induced Cytotoxicity | 50 - 100 µM (24h) | Increased cell viability, reduced LDH release | [12][13] |

| Diabetic Cardiomyopathy (in vivo) | Mitochondrial Superoxide Generation | 25 nmol/l (in vitro) | Prevented high glucose-induced increase | [11] |

| Acetaminophen Overdose (in vivo) | Liver Injury (ALT levels) | 10 or 20 mg/kg (1.5h post-APAP) | Dose-dependent reduction in ALT levels | [3] |

| Noise-Induced Hearing Loss (in vivo) | Cochlear Oxidative Stress (4-HNE) | Not specified | Significantly attenuated 4-HNE generation | [16] |

Detailed Experimental Protocols

Assessing the efficacy of this compound requires robust methodologies to quantify mitochondrial ROS and its downstream effects.

4.1. Measurement of Mitochondrial Superoxide using MitoSOX™ Red

MitoSOX™ Red is a fluorogenic dye widely used for the specific detection of superoxide in the mitochondria of live cells.[17] It is cell-permeant and selectively targets mitochondria, where it is oxidized by superoxide to produce a red fluorescence upon binding to nucleic acids.[18]

Methodology (for Fluorescence Microscopy):

-

Cell Preparation : Seed cells on glass-bottom dishes or coverslips to achieve desired confluency.

-

Reagent Preparation : Prepare a 5 mM stock solution of MitoSOX™ Red in anhydrous DMSO.[17] Immediately before use, dilute the stock solution to a final working concentration of 100 nM to 5 µM in a pre-warmed buffer such as HBSS (with Ca²⁺ and Mg²⁺).[17] The optimal concentration should be determined empirically for each cell type; 1 µM is often a good starting point to avoid non-specific staining.[19]

-

This compound Pre-treatment : If assessing the effect of this compound, pre-incubate the cells with the desired concentration of this compound for at least 30-60 minutes before adding the stressor or MitoSOX™ Red.[6]

-

Cell Staining : Remove the culture medium and wash cells once with warm buffer. Add the MitoSOX™ Red working solution to cover the cells.

-

Incubation : Incubate the cells for 10-30 minutes at 37°C, protected from light.[17]

-

Washing : Gently wash the cells three times with the pre-warmed buffer to remove excess probe.[17]

-

Imaging : Mount the dish or coverslip for live-cell imaging using a fluorescence microscope. The oxidized probe has an excitation/emission maximum of approximately 510/580 nm.[18]

-

Analysis : Quantify the mean fluorescence intensity (MFI) in the mitochondrial regions of interest across different treatment groups.

4.2. Assessment of Mitochondrial DNA (mtDNA) Damage via Quantitative PCR (QPCR)

This method quantifies oxidative damage to mtDNA by comparing the relative amplification efficiency of a long DNA fragment to a short one. The presence of oxidative lesions inhibits the progression of DNA polymerase, leading to reduced amplification of longer fragments.[1]

Methodology:

-

Experimental Treatment : Expose cells to an oxidative stressor with and without this compound pre-treatment.

-

DNA Isolation : Isolate total genomic DNA from the treated cells using a standard DNA extraction kit.

-

QPCR Reaction Setup : For each DNA sample, set up two separate QPCR reactions:

-

Reaction A (Short Fragment) : Primers designed to amplify a small region of the mitochondrial genome (~100-250 bp), which is less susceptible to damage.

-

Reaction B (Long Fragment) : Primers designed to amplify a large region of the mitochondrial genome (~8-10 kb), which is more likely to contain polymerase-blocking lesions.

-

-

QPCR Amplification : Perform the QPCR using a SYBR Green-based master mix.

-

Data Analysis :

-

Calculate the change in threshold cycle (ΔCt) between the long and short fragments for each sample: ΔCt = Ct(long) - Ct(short).

-

Compare the ΔCt of the treated samples to the control. An increase in ΔCt indicates more damage to the long fragment.

-

The relative amount of mtDNA damage can be calculated as: Damage = 1 - 2^(-ΔΔCt), where ΔΔCt is the difference in ΔCt between the control and treated samples.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]

- 19. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Function of Mito-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-TEMPO is a pioneering molecule in the study of mitochondrial oxidative stress, a critical factor in a vast array of cellular processes and pathologies. As a mitochondria-targeted antioxidant, it provides a specialized tool to dissect the role of mitochondrial reactive oxygen species (ROS) in signaling pathways and disease progression. This guide offers an in-depth examination of its chemical structure, mechanism of action, and practical application in experimental settings.

Core Chemical Structure and Variants

The efficacy of Mito-TEMPO hinges on its bifunctional chemical architecture, which combines a potent antioxidant moiety with a mitochondrial targeting signal. This design ensures the molecule's accumulation at the primary site of cellular ROS production.

The core structure consists of two key components:

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) : This is a stable nitroxide radical that acts as the antioxidant moiety. It is a superoxide (B77818) dismutase (SOD) mimetic, capable of catalytically scavenging superoxide radicals.

-

Triphenylphosphonium (TPP⁺) : This is a lipophilic cation that serves as the mitochondrial targeting signal. The large, delocalized positive charge of the TPP⁺ cation drives its accumulation across the negatively charged inner mitochondrial membrane, leading to concentrations several hundred-fold higher within the mitochondrial matrix compared to the cytoplasm.[1]

These two components are joined by a linker chain. It is important for researchers to note that the term "Mito-TEMPO" can refer to closely related but distinct chemical structures, primarily differing in this linker. The two most common variants are:

-

Mito-TEMPO : Features an amide linker.

-

MitoTEMPOL : Features an ether linker.[2]

While both are effective mitochondria-targeted antioxidants, their synthesis routes and physicochemical properties may slightly differ. Researchers should verify the specific compound and CAS number for their experiments.

Table 1: Chemical Identifiers for Mito-TEMPO Variants

| Common Name | Linker Type | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Mito-TEMPO | Amide | C₂₉H₃₅ClN₂O₂P | 510.03 | 1334850-99-5 |

| MitoTEMPOL | Ether | C₃₂H₄₂BrNO₂P | 583.6 | 1101113-39-6 |

Mechanism of Action: Targeted Superoxide Dismutation

The primary mechanism of Mito-TEMPO is to act as a superoxide dismutase (SOD) mimetic specifically within the mitochondria. The process can be broken down into two main steps: mitochondrial accumulation and catalytic conversion of superoxide.

-

Mitochondrial Accumulation : Driven by the large mitochondrial membrane potential (~160-180 mV, negative inside), the positively charged TPP⁺ moiety of Mito-TEMPO causes the molecule to pass through the inner mitochondrial membrane and accumulate within the matrix.

-

Superoxide Scavenging : Once localized, the TEMPO radical catalytically converts superoxide (O₂•⁻), a harmful byproduct of the electron transport chain, into hydrogen peroxide (H₂O₂). This H₂O₂ can then be detoxified into water and oxygen by endogenous mitochondrial enzymes like glutathione (B108866) peroxidase and catalase. By specifically targeting mitochondrial superoxide, Mito-TEMPO helps to mitigate oxidative damage at its source, preventing downstream damage to mitochondrial DNA, proteins, and lipids.[2]

Quantitative and Physicochemical Data

The effective concentration of Mito-TEMPO is highly dependent on the experimental model, cell type, and the level of oxidative stress. Below is a summary of concentrations and dosages reported in various studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for any new experimental setup.

Table 2: Summary of Quantitative Data for Mito-TEMPO

| Parameter | Value / Range | Context / Model | Reference |

| In Vitro Concentration | 25 nM | Increased mitochondrial O₂•⁻ dismutation by 3-fold in cardiomyocytes. | [3] |

| 5 - 20 µM | Protection against MSU crystal-induced inflammation in BMDMs. | [4] | |

| 50 - 100 µM | Restored SOD activity and protected against glutamate-induced neurotoxicity in SH-SY5Y cells. | [5] | |

| In Vivo Dosage (Mice) | 0.1 mg/kg (i.p.) | Cardioprotection against 5-fluorouracil-induced toxicity. | [6] |

| 1.25 mg/kg (i.p.) | Used in melanoma and lung cancer progression models. | [7] | |

| 10 mg/kg (i.p.) | Reduced mitochondrial superoxide in a sepsis-induced acute kidney injury model. | ||

| 20 mg/kg (i.p.) | Hepatoprotection against acetaminophen-induced liver injury. | [1][7] | |

| Solubility (Mito-TEMPO) | 100 mg/mL | DMSO | |

| 50 mg/mL | Water | ||

| Related Rate Constant | 6.5 x 10⁵ M⁻¹s⁻¹ | Superoxide scavenging rate for the non-targeted analog TEMPOL. | [2] |

Key Experimental Protocol: Measurement of Mitochondrial Superoxide

A primary application of Mito-TEMPO is to confirm the role of mitochondrial superoxide in a cellular process. This is often achieved by inducing oxidative stress and demonstrating that pre-treatment with Mito-TEMPO can prevent the observed phenotype. A common method to quantify mitochondrial superoxide is using the fluorescent probe MitoSOX™ Red.

Protocol: Assessing Mitochondrial Superoxide in Cultured Cells using MitoSOX Red following Mito-TEMPO Treatment

This protocol provides a framework for measuring changes in mitochondrial superoxide levels using fluorescence microscopy or flow cytometry.

Materials:

-

Mito-TEMPO (or MitoTEMPOL)

-

MitoSOX™ Red indicator (5 mM stock in DMSO)

-

Stress-inducing agent (e.g., Antimycin A, Rotenone, High Glucose)

-

Cultured cells (adherent or suspension)

-

Hanks' Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

-

Anhydrous DMSO

Procedure:

-

Cell Preparation:

-

Seed cells on an appropriate vessel (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

-

Mito-TEMPO Pre-treatment:

-

Prepare the desired concentration of Mito-TEMPO in cell culture medium.

-

A pre-treatment period of 1-2 hours is recommended to allow for sufficient accumulation of the compound within the mitochondria.[7]

-

Aspirate the old medium from the cells and add the Mito-TEMPO-containing medium. Incubate at 37°C. Include a vehicle-only control group.

-

-

Induction of Oxidative Stress:

-

Following pre-treatment, introduce the stress-inducing agent (e.g., Antimycin A) to the medium, which already contains Mito-TEMPO.

-

Co-incubate for the desired duration (e.g., 30-60 minutes), as determined by preliminary experiments.

-

-

MitoSOX Red Staining:

-

Prepare a 5 µM working solution of MitoSOX Red by diluting the 5 mM stock in warm HBSS. Protect from light.

-

Remove the treatment medium and wash the cells once with warm HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the MitoSOX Red solution.

-

Gently wash the cells three times with warm HBSS to remove excess probe.

-

-

Analysis:

-

Fluorescence Microscopy: Immediately add warm HBSS or imaging buffer to the cells. Visualize using a fluorescence microscope with appropriate filters (Excitation/Emission: ~510/580 nm). Capture images from multiple fields for each condition.

-

Flow Cytometry: Trypsinize and resuspend cells in PBS. Analyze immediately using a flow cytometer, detecting fluorescence in the appropriate channel (e.g., PE). Collect at least 10,000 events per sample.

-

-

Quantification:

-

For microscopy, quantify the mean fluorescence intensity of individual cells using software like ImageJ.

-

For flow cytometry, determine the mean fluorescence intensity (MFI) for the cell population.

-

Normalize the fluorescence intensity of treated groups to the vehicle control. A successful experiment will show a significant increase in fluorescence with the stressor, which is attenuated in the cells pre-treated with Mito-TEMPO.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Mitochondrial morphology and mitochondrial reactive oxygen species assays using fluorescence microscopy [bio-protocol.org]

- 3. apexbt.com [apexbt.com]

- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Mito-tempol as a Superoxide Dismutase Mimetic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻), are increasingly recognized as key mediators of cellular damage and dysfunction in a wide range of pathologies. This has spurred the development of mitochondria-targeted antioxidants as a promising therapeutic strategy. Mito-tempol, a conjugate of the superoxide dismutase (SOD) mimetic tempol (B1682022) and the lipophilic triphenylphosphonium (TPP⁺) cation, represents a leading example of this class of compounds. The TPP⁺ moiety facilitates its accumulation within the negatively charged mitochondrial matrix, thereby delivering the antioxidant payload directly to a primary site of ROS production. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, providing detailed experimental protocols for its evaluation, and visualizing its impact on critical cellular signaling pathways.

Core Concepts: The Science Behind this compound

This compound is a synthetic compound engineered to specifically target and neutralize superoxide within the mitochondria.[1] Its design incorporates two key functional components:

-

TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl): This stable nitroxide radical acts as a potent SOD mimetic. It catalyzes the dismutation of superoxide into hydrogen peroxide (H₂O₂), which can then be detoxified to water by other mitochondrial enzymes such as glutathione (B108866) peroxidase and catalase.[2]

-

Triphenylphosphonium (TPP⁺): This lipophilic cation allows this compound to readily cross cellular and mitochondrial membranes.[3] The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of TPP⁺-conjugated molecules, including this compound, several hundred-fold within the mitochondrial matrix.[3]

Upon entering the mitochondria, this compound is rapidly reduced by the mitochondrial electron transport chain to its hydroxylamine (B1172632) form, this compound-H. While this compound itself possesses SOD-mimetic activity, it is primarily the this compound-H form that exerts a potent antioxidant effect by donating a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation and protecting mitochondrial DNA (mtDNA) from oxidative damage.[1]

Quantitative Data Presentation

The efficacy of this compound has been demonstrated in a multitude of preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Stressor | This compound Concentration | Observed Effect | Reference |

| C2C12 muscle cells | Cytokine mix (TNFα, IL-1β, IFNγ, LPS) | Not specified | Ablated cytokine-induced increase in muscle cell superoxide generation.[1] | |

| NRK-52E (Rat Kidney Epithelial) | Oxalate | 10 µM | Reversed the attenuation of mitochondrial membrane potential.[4] | |

| Bovine Aortic Endothelial Cells (BAEC) | Angiotensin II | 25 nM | Increased mitochondrial O₂⁻ dismutation by 3-fold.[5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | Dosage and Administration | Duration | Key Findings | Reference |

| Mice | Sepsis-induced diaphragm dysfunction | 10 mg/kg/day, i.p. | 48 hours | Prevented the increase in mitochondrial superoxide generation.[1] | |

| Mice | Burn injury | Not specified | Not specified | Reduced cardiac H₂O₂ by 95%.[1] | |

| Mice | N-nitrosodiethylamine-induced hepatocarcinogenesis | 0.1 mg/kg, once every week | 20 weeks | Increased survival, reduced tumor incidence and multiplicity.[6] | |

| Mice | 5-Fluorouracil-induced cardiotoxicity | 0.1 mg/kg/day, i.p. | 11 days total | Attenuated mitochondrial oxidative stress.[6] | |

| Mice | Streptozotocin-induced type-1 diabetes and db/db type-2 diabetic mice | 0.7 mg/kg/day, i.p. | 30 days | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[6] | |

| Mice | Acetaminophen (APAP)-induced hepatotoxicity | 10, 20 mg/kg, single dose, 1.5 hours post-APAP | 3 and 6 hours | Dose-dependently reduced liver injury, GSSG levels, and the GSSG-to-GSH ratio.[6] | |

| Mice | Lipopolysaccharide (LPS)-induced sepsis | 20 mg/kg, single dose, 1 hour prior to LPS | Not specified | Inhibited inflammation and attenuated liver injury.[6] |

Signaling Pathways and Mechanisms of Action

This compound's ability to scavenge mitochondrial superoxide places it at a critical juncture in several signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

SOD Mimetic Catalytic Cycle

Caption: Catalytic cycle of this compound as a superoxide dismutase mimetic.

Inhibition of the Intrinsic Apoptosis Pathway

Caption: this compound inhibits the intrinsic apoptosis pathway by scavenging mitochondrial superoxide.

Modulation of NF-κB Signaling

Caption: this compound can modulate NF-κB signaling by reducing mitochondrial ROS.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

Principle: MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence. The intensity of the fluorescence is proportional to the level of mitochondrial superoxide.

Experimental Workflow:

Caption: Workflow for measuring mitochondrial superoxide using the MitoSOX Red assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.

-

This compound Treatment: Pre-treat cells with the desired concentration of this compound for 1-2 hours.

-

Induction of Superoxide Production: Add a stress-inducing agent (e.g., antimycin A, rotenone) and co-incubate with this compound for the desired time.

-

MitoSOX Red Staining:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Dilute the stock solution in warm Hank's Balanced Salt Solution (HBSS) to a final working concentration of 5 µM.

-

Remove the culture medium, wash the cells once with warm HBSS, and then add the MitoSOX Red working solution.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with warm HBSS.

-

Fluorescence Analysis: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer.

-

Quantification: Quantify the fluorescence intensity and normalize to the control group.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Principle: JC-1 is a ratiometric fluorescent dye that exists as monomers (green fluorescence) at low mitochondrial membrane potential and forms aggregates (red fluorescence) at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Detailed Protocol:

-

Cell Preparation: Culture and treat cells with this compound and/or a mitochondrial depolarizing agent as per the experimental design.

-

JC-1 Staining:

-

Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.

-

Remove the existing medium and add the JC-1 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Gently wash the cells twice with warm PBS.

-

Fluorescence Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer.

-

Green monomers: Excitation ~485 nm, Emission ~535 nm.

-

Red aggregates: Excitation ~535 nm, Emission ~590 nm.

-

-

Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Detection of Apoptosis (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized.[7]

Detailed Protocol (for adherent cells):

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or an apoptosis-inducing agent.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically contains TdT enzyme and labeled dUTPs).

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Measurement of Aconitase Activity

Principle: Mitochondrial aconitase is an enzyme in the Krebs cycle that is sensitive to inactivation by superoxide. A decrease in aconitase activity can be used as an indirect marker of increased mitochondrial superoxide levels. The assay measures the conversion of isocitrate to cis-aconitate, which absorbs light at 240 nm.[8]

Detailed Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, isocitrate, and the isolated mitochondrial sample.

-

Spectrophotometric Measurement: Measure the change in absorbance at 240 nm over time using a spectrophotometer.

-

Calculation: Calculate the aconitase activity based on the rate of absorbance change and normalize to the protein concentration of the mitochondrial sample.

Conclusion

This compound has proven to be a valuable research tool for investigating the role of mitochondrial superoxide in a wide array of cellular processes and disease models. Its targeted delivery and potent SOD-mimetic activity allow for the specific interrogation of mitochondrial ROS-dependent signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. As our understanding of the central role of mitochondrial oxidative stress in disease pathogenesis continues to grow, mitochondria-targeted antioxidants like this compound hold significant promise for the development of novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Mito-TEMPOL and the Triphenylphosphonium Cation: A Technical Guide to Mitochondrial Targeting and Antioxidant Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Mito-TEMPOL, a mitochondria-targeted antioxidant, with a focus on the pivotal role of the triphenylphosphonium (TPP⁺) cation in its function. We will delve into its mechanism of action, supported by quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of the critical cellular signaling pathways it modulates.

Core Concepts: Mechanism of Action

This compound is a synthetic compound engineered to specifically combat oxidative stress within the mitochondria. Its structure comprises two key moieties:

-

TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl): A well-established piperidine (B6355638) nitroxide that acts as a potent antioxidant.[1]

-

Triphenylphosphonium (TPP⁺) Cation: A lipophilic cation that serves as a mitochondrial targeting vector.[1]

The primary function of the TPP⁺ cation is to facilitate the accumulation of this compound within the mitochondrial matrix. This is achieved by leveraging the significant negative mitochondrial membrane potential (approximately -150 to -180 mV).[2] The positive charge of the TPP⁺ moiety drives the electrophoretic movement of the entire molecule across the inner mitochondrial membrane, leading to a concentration within the mitochondria that can be several hundred-fold higher than in the cytosol.[3][4]

Once localized, this compound exerts its antioxidant effects through a dual mechanism:

-

Superoxide (B77818) Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the superoxide radical (O₂•⁻), a major and highly damaging reactive oxygen species (ROS) produced during mitochondrial respiration, into the less reactive hydrogen peroxide (H₂O₂).[1][5]

-

Redox Cycling: Within the mitochondria, this compound is reduced to its hydroxylamine (B1172632) form, this compound-H. This reduced form is a potent chain-breaking antioxidant that can donate a hydrogen atom to neutralize other radicals. It is then oxidized back to this compound, allowing for a continuous cycle of ROS scavenging.[1][6][7]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Application | Concentration | Incubation Time | Observed Effect | Reference(s) |

| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[8] Attenuated ROS generation and improved mitochondrial membrane potential.[2][9] | [2][8][9] |

| Adult Cardiomyocytes | Inhibition of high glucose-induced cell death | 25 nmol/l | 24 hours | Prevented high glucose-induced mitochondrial superoxide generation and abrogated cell death.[10] | [10] |

| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide | 10 mg/L | 24 hours | Ablated superoxide generation and prevented reductions in cell width.[8] | [8] |

| Beas-2b (Human Lung Epithelial) | Prevention of lipid ROS upregulation | 5 µM | 8 hours | Prevented lipid ROS upregulation and mitochondrial dysfunction.[11] | [11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | Dosage & Route | Duration | Key Findings | Reference(s) |

| Streptozotocin-induced type-1 diabetic mice | Diabetic Cardiomyopathy | 0.7 mg/kg/day, i.p. | 30 days | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[10][12][13] | [10][12][13] |

| db/db type-2 diabetic mice | Diabetic Cardiomyopathy | 0.7 mg/kg/day, i.p. | 30 days | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[10][12][13] | [10][12][13] |

| Cecal Ligation and Puncture (CLP)-induced mice | Sepsis | 10 mg/kg/day, i.p. | 48 hours | Prevented sepsis-induced diaphragm weakness and reductions in mitochondrial function.[12] | [12] |

| Acetaminophen (APAP)-induced mice | Hepatotoxicity | 10, 20 mg/kg, i.p. | Single dose | Dose-dependently reduced liver injury, GSSG levels, and the GSSG-to-GSH ratio.[12] | [12] |

| 5-Fluorouracil (5-FU)-induced mice | Cardiotoxicity | 0.1 mg/kg, i.p. | 11 days | Attenuated mitochondrial oxidative stress.[12] | [12] |

| Lipopolysaccharide (LPS)-induced mice | Sepsis-induced liver injury | 20 mg/kg, i.p. | Single dose | Inhibited inflammation and attenuated liver injury.[12] | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, but not other ROS, to produce red fluorescence. The intensity of the fluorescence is proportional to the level of mitochondrial superoxide.[1][14]

Protocol:

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.[8]

-

Treatment: Pre-treat cells with this compound for 1-2 hours. Induce mitochondrial superoxide production with a relevant stressor and co-incubate with this compound for the desired duration.[8]

-

Staining:

-

Washing: Wash the cells three times with warm HBSS.[8]

-

Analysis: Immediately measure the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader. Quantify the fluorescence intensity and normalize to the control group.[8][14]

Aconitase Activity Assay

Principle: Aconitase is a mitochondrial enzyme that is sensitive to inactivation by superoxide. Its activity can, therefore, be used as an indirect measure of mitochondrial superoxide levels. The assay measures the conversion of isocitrate to cis-aconitate, which is monitored by the increase in absorbance at 240 nm.[15]

Protocol:

-

Sample Preparation:

-

Reaction Mixture: Prepare a fresh reaction mixture containing potassium phosphate (B84403) buffer, isocitrate, and manganese.[15]

-

Measurement:

-

Calculation: Calculate the aconitase activity based on the rate of absorbance change and normalize to the protein concentration of the sample.

Western Blot Analysis for Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound, such as PI3K/Akt/mTOR and apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).[9][18]

Protocol:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[18]

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8][18]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.[8][18]

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][18]

-

-

Detection and Analysis:

Conclusion

This compound, through the strategic use of the triphenylphosphonium cation for mitochondrial targeting, represents a powerful tool for both investigating the role of mitochondrial oxidative stress in disease and as a potential therapeutic agent. The TPP⁺ moiety effectively concentrates the antioxidant TEMPOL at the primary site of ROS production, significantly enhancing its efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies to further explore the potential of this compound and other mitochondria-targeted compounds. The visualization of its impact on key signaling pathways underscores its multifaceted mechanism of action, which extends beyond simple ROS scavenging to the modulation of fundamental cellular processes such as apoptosis and survival pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mito-TEMPO mitigates 5-fluorouracil-induced intestinal injury via attenuating mitochondrial oxidative stress, inflammation, and apoptosis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

The Core Mechanism of Mito-TEMPOL: A Technical Guide to its Reduction and Antioxidant Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-TEMPOL is a leading mitochondria-targeted antioxidant designed to combat oxidative stress at its source. Its efficacy is not solely derived from the parent molecule but is intrinsically linked to its rapid reduction within the mitochondrial matrix to its hydroxylamine (B1172632) form, MitoTEMPOL-H. This technical guide provides an in-depth exploration of this critical reduction process, detailing both the primary intracellular mechanism and potential chemical synthesis routes. It summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the core signaling pathways and experimental workflows.

The Dual-Action Antioxidant Mechanism: Redox Cycling

This compound's therapeutic action is centered on a potent redox cycle. Upon accumulation in the mitochondria, driven by its lipophilic triphenylphosphonium (TPP) cation, this compound undergoes a rapid one-electron reduction to form MitoTEMPOL-H.[1][2] While this compound itself possesses superoxide (B77818) dismutase (SOD) mimetic properties, catalytically converting superoxide (O₂•−) to hydrogen peroxide (H₂O₂), its reduced form, MitoTEMPOL-H, is a highly effective chain-breaking antioxidant.[3][4] MitoTEMPOL-H donates a hydrogen atom to neutralize damaging lipid-derived radicals, a process that oxidizes it back to the this compound nitroxide.[1][5] This cyclical process allows a single molecule to neutralize multiple radical species, making it a highly efficient mitochondrial protectant.[5]

Signaling Pathway: Intracellular Redox Cycling of this compound

Caption: Intracellular redox cycling of this compound within the mitochondrion.

The Reduction of this compound to MitoTEMPOL-H

The conversion of the stable nitroxide radical this compound to its active hydroxylamine form, MitoTEMPOL-H, is the central event in its mechanism of action. This can be achieved chemically or occurs naturally within the cell.

Intracellular Reduction via the Electron Transport Chain

Inside the mitochondrial matrix, this compound is rapidly and efficiently reduced to MitoTEMPOL-H. Experimental evidence strongly indicates that this reduction is mediated directly by ubiquinol (B23937) (Coenzyme Q10H₂) , the reduced form of coenzyme Q in the electron transport chain (ETC).[6][7] The reaction involves the transfer of a hydrogen atom from ubiquinol to the nitroxide moiety of this compound.[6]

This intracellular reduction is a key feature of this compound's design. By hijacking the natural redox machinery of the mitochondria, the compound ensures that its most potent antioxidant form, MitoTEMPOL-H, is generated precisely at the site of highest reactive oxygen species (ROS) production.

Chemical Synthesis of MitoTEMPOL-H

While MitoTEMPOL-H is primarily generated in situ in biological experiments, it can be chemically synthesized for use as a reference compound or for specific in vitro assays. Common reducing agents for nitroxides include sodium ascorbate (B8700270) and phenylhydrazine (B124118).

-

Sodium Ascorbate Reduction: Ascorbate is a well-documented reducing agent for piperidine (B6355638) nitroxides like TEMPOL.[8][9] The reaction involves the transfer of a hydrogen atom from ascorbate to the nitroxide, yielding the hydroxylamine and the ascorbyl radical.[3][8] This method is generally preferred due to its milder conditions and the low toxicity of the reagents.

-

Phenylhydrazine Reduction: Phenylhydrazine has also been used to reduce nitroxides.[10] One study confirmed the identity of biologically-produced MitoTEMPOL-H by comparing its ¹H-NMR spectrum to a sample prepared by phenylhydrazine reduction, though a detailed protocol was not provided.[1] Caution is advised as this reaction can be less straightforward.[2]

Quantitative Data

The efficacy of this compound is typically quantified by its biological effects rather than the yield of its reduction. The following tables summarize key quantitative findings from various studies.

Table 1: Effective Concentrations of this compound in Cellular Models

| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect | Reference(s) |

| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate (B1630785) cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability, reduced LDH release. | [11] |

| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide | 10 mg/L | 24 hours | Abolished superoxide generation. | [11] |

| Human Aortic Endothelial Cells | Angiotensin II-induced superoxide | Not specified | 4 hours | Significantly increased MitoSOX fluorescence. | [12] |

| Diaphragm Muscle Cells | Sepsis-induced superoxide generation | 10 mg/kg (in vivo) | 24 hours | Blocked increase in mitochondrial superoxide. | [13] |

Table 2: Efficacy of Delayed this compound Administration in Animal Models

| Animal Model / Insult | Time of Administration (Post-Insult) | Dosage | Outcome Measure | Percent Reduction vs. Control | Reference(s) |

| Mouse / Acetaminophen Hepatotoxicity | 3 hours | 20 mg/kg | Serum ALT Levels | ~70% | [14] |

| Mouse / Sepsis (Cecal Ligation) | 6 hours | 10 mg/kg/day | Diaphragm Force Reduction | Prevented weakness (equivalent to immediate treatment) | [14] |

| Rat / Burn Injury | Post-injury | 7 mg/kg | Cardiac H₂O₂ | 95% | [14] |

Experimental Protocols

Protocol 1: Chemical Reduction of a TEMPOL-derivative using Sodium Ascorbate (Adapted Protocol)

This protocol is adapted from methods used for TEMPOL and should be optimized for this compound.[1][15]

Objective: To chemically reduce this compound to MitoTEMPOL-H for analytical or experimental use.

Materials:

-

This compound

-

Sodium Ascorbate (L-Ascorbic acid, sodium salt)

-

Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4

-

Argon or Nitrogen gas

-

EPR (Electron Paramagnetic Resonance) spectrometer or NMR for analysis

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deoxygenated PBS.

-

Prepare a stock solution of sodium ascorbate (e.g., 1 M) in deoxygenated PBS. Ensure all solutions are kept under an inert atmosphere (argon or nitrogen) to prevent re-oxidation of the hydroxylamine.

-

In an EPR-compatible tube or NMR tube, add the this compound solution to a final concentration of 0.1-1 mM.

-

Obtain a baseline EPR or NMR spectrum of the this compound solution.

-

Initiate the reduction by adding a molar excess of the sodium ascorbate solution (e.g., 10 to 100-fold excess).

-

Mix thoroughly and immediately begin monitoring the reaction. For EPR, this will be observed as a decay of the characteristic triplet nitroxide signal.

-

The reaction is typically rapid and should proceed to completion within minutes. The resulting solution contains MitoTEMPOL-H.

-

Store the resulting MitoTEMPOL-H solution frozen and under an inert atmosphere, as it is susceptible to slow re-oxidation by air.[1]

Expected Outcome:

-

Near-complete disappearance of the EPR signal corresponding to the this compound nitroxide.

-

Appearance of new peaks in the ¹H-NMR spectrum corresponding to MitoTEMPOL-H.

Caption: Workflow for the chemical reduction of this compound.

Protocol 2: Assessment of Intracellular this compound Activity using MitoSOX Red

Objective: To quantify the ability of this compound to scavenge mitochondrial superoxide in live cells.

Materials:

-

Cells of interest plated in a multi-well plate suitable for fluorescence microscopy/plate reader

-

This compound

-

MitoSOX™ Red mitochondrial superoxide indicator

-

An agent to induce mitochondrial oxidative stress (e.g., Antimycin A, Menadione)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the experiment. Allow cells to adhere overnight.

-

This compound Pre-incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 10-50 µM, determine optimal dose first). Include a vehicle control. Incubate for at least 30-60 minutes at 37°C to allow for mitochondrial accumulation.[5]

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., Antimycin A) to the wells.

-

MitoSOX Red Staining: Following the stress induction, wash the cells once with warm PBS. Add fresh warm medium or buffer containing MitoSOX Red (typically 2.5-5 µM) and incubate for 10-20 minutes at 37°C, protected from light.[11][16]

-

Washing: Gently wash the cells three times with warm PBS to remove excess probe.

-

Analysis: Immediately image the cells using a fluorescence microscope (Excitation/Emission ~510/580 nm) or quantify the signal using a fluorescence plate reader. The fluorescence intensity is proportional to the level of mitochondrial superoxide.

Caption: Experimental workflow for the MitoSOX Red assay.

Protocol 3: Isolation of Mitochondria for Functional Assays

Objective: To isolate functional mitochondria from tissue (e.g., rat liver) to study the effects of this compound on respiration.

Materials:

-

Isolation Buffer I & II (specific recipes vary, typically containing sucrose, EGTA, and a buffer like Tris-HCl or HEPES)

-

Teflon pestle homogenizer

-

Refrigerated centrifuge

-

Protein assay kit (e.g., BCA)

Procedure:

-

Tissue Preparation: Euthanize the animal and rapidly excise the liver. Mince the tissue in ice-cold Isolation Buffer I.

-

Homogenization: Homogenize the minced tissue with a Teflon pestle at ~1,600 rpm.

-

Differential Centrifugation: a. Centrifuge the homogenate at ~700 g for 10 minutes at 4°C to pellet nuclei and cell debris. b. Transfer the supernatant to a new tube and centrifuge at ~14,000 g for 10 minutes at 4°C to pellet the mitochondria.[17] c. Discard the supernatant.

-

Washing: a. Resuspend the mitochondrial pellet in Isolation Buffer I and centrifuge again at ~10,000 g for 10 minutes at 4°C. b. Repeat the wash step using Isolation Buffer II.[17]

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Quantification: Determine the protein concentration of the mitochondrial suspension using a BCA or similar protein assay. Adjust concentration as needed for downstream experiments (e.g., oxygen consumption assays).

Conclusion

The reduction of this compound to MitoTEMPOL-H is the cornerstone of its potent, targeted antioxidant activity. This conversion, occurring rapidly within the mitochondria via ubiquinol, generates a powerful chain-breaking antioxidant that can be regenerated, establishing an efficient redox cycle. Understanding this core mechanism is crucial for designing rigorous experiments to probe the role of mitochondrial oxidative stress in health and disease and for the continued development of mitochondria-targeted therapeutics. The protocols and data provided herein serve as a comprehensive resource for researchers and drug development professionals working with this pivotal compound.

References

- 1. Efficient Scavenging of TEMPOL Radical by Ascorbic Acid in Solution and Related Prolongation of 13C and 1H Nuclear Spin Relaxation Times of the Solute - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Scavenging of TEMPOL Radical by Ascorbic Acid in Solution and Related Prolongation of 13C and 1H Nuclear Spin Relaxation Times of the Solute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ubiquinol-mediated suppression of mitochondria-associated ferroptosis is a targetable function of lactate dehydrogenase B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Ascorbate- and dehydroascorbic acid-mediated reduction of free radicals in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to the Antioxidant Properties of MitoTEMPOL-H

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTEMPOL-H, the hydroxylamine-reduced form of the mitochondria-targeted antioxidant MitoTEMPOL, is a potent antioxidant molecule designed to mitigate oxidative stress at its primary source within the cell. This technical guide provides a comprehensive overview of the core antioxidant properties of MitoTEMPOL-H, including its mechanism of action, quantitative efficacy data from various experimental models, and detailed experimental protocols for its evaluation. The document is intended to serve as a critical resource for researchers and professionals in the fields of mitochondrial biology, oxidative stress, and therapeutic development.

Core Antioxidant Mechanism of MitoTEMPOL-H

MitoTEMPOL is a synthetic compound composed of a piperidine (B6355638) nitroxide (TEMPOL) moiety tethered to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondrial matrix, driven by the mitochondrial membrane potential. Upon entry into the mitochondria, MitoTEMPOL is rapidly reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H.[1]

The primary antioxidant mechanism of MitoTEMPOL-H is distinct from its parent compound, MitoTEMPOL. While MitoTEMPOL exhibits superoxide (B77818) dismutase (SOD) mimetic activity, MitoTEMPOL-H does not.[2][3][4] Instead, MitoTEMPOL-H functions as a potent chain-breaking antioxidant .[2] Its antioxidant action is mediated by the donation of a hydrogen atom from its hydroxylamine group to quench various reactive oxygen species (ROS), particularly lipid peroxyl radicals.[2] This process is depicted in the following reaction:

ROO• + MitoTEMPOL-H → ROOH + MitoTEMPOL•

This hydrogen atom donation effectively terminates the chain reaction of lipid peroxidation, a major contributor to mitochondrial damage. The resulting MitoTEMPOL radical can then be recycled back to the active MitoTEMPOL-H by the mitochondrial electron transport chain, specifically by ubiquinol (B23937) (Coenzyme Q10), allowing it to act as a catalytic antioxidant.[2]

Data Presentation: Quantitative Antioxidant Efficacy

Table 1: Comparative Efficacy in Preventing Lipid Peroxidation

| Experimental Model | Assay | Comparison | Result | Reference(s) |

| Phospholipid Vesicles | C11-BODIPY Assay | MitoTEMPOL-H vs. MitoTEMPOL | MitoTEMPOL-H was significantly more effective at preventing AAPH-induced lipid peroxidation. | [2][5] |

| Phospholipid Vesicles | C11-BODIPY Assay | MitoTEMPOL-H vs. MitoQH₂ (reduced MitoQ) | MitoTEMPOL-H showed similar efficacy to MitoQH₂ in preventing lipid peroxidation. | [2] |

| Bovine Heart Mitochondrial Membranes | TBARS Assay | MitoTEMPOL-H vs. MitoTEMPOL | MitoTEMPOL-H was a more effective antioxidant against H₂O₂-induced lipid peroxidation. | [2] |

| Energized Mitochondria | TBARS Assay | MitoTEMPOL (reduced to MitoTEMPOL-H in situ) | 1 µM MitoTEMPOL significantly reduced ferrous iron-induced lipid peroxidation. | [6] |

Table 2: Protection Against Mitochondrial DNA Damage

| Cell Line | Inducer of Damage | Assay | Treatment | Result | Reference(s) |

| C2C12 myoblasts | Menadione (25 µM) | Quantitative PCR (qPCR) | MitoTEMPOL (reduced to MitoTEMPOL-H) | Dose-dependently protected against mtDNA damage. | [2] |

Table 3: Superoxide Scavenging Activity

| Method | Analyte | IC₅₀ | Estimated Rate Constant with O₂⁻ | Reference(s) |

| Electron Spin Resonance (ESR) with EMPO spin trap | MitoTEMPOL | 10 µM | 3.7 x 10⁵ M⁻¹s⁻¹ | [7] |

| Electron Spin Resonance (ESR) with EMPO spin trap | MitoTEMPOL-H | 123 µM | 3.0 x 10⁴ M⁻¹s⁻¹ | [7] |

Note: While MitoTEMPOL-H can scavenge superoxide, its primary role is considered to be a chain-breaking antioxidant against other radicals. Its rate constant for reaction with superoxide is lower than that of its oxidized counterpart, MitoTEMPOL.

Experimental Protocols

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in a cell-based assay. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

Cells of interest

-

Cell culture medium

-

MitoTEMPOL-H or MitoTEMPOL

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Oxidative stress inducer (e.g., AAPH, cumene (B47948) hydroperoxide)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

-

Pre-incubate cells with desired concentrations of MitoTEMPOL-H or a vehicle control for 1 hour.

-

Load cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS.

-

Induce lipid peroxidation by adding the chosen oxidative stress inducer (e.g., 25 mM AAPH) to the cells in a suitable buffer (e.g., HBSS).

-

Immediately begin monitoring fluorescence.

-

Microplate Reader: Read fluorescence at two wavelengths:

-

Reduced form (Red): Excitation ~581 nm / Emission ~591 nm

-

Oxidized form (Green): Excitation ~488 nm / Emission ~510 nm

-

-

Fluorescence Microscope: Capture images using appropriate filter sets for red and green fluorescence.

-

-

Calculate the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation. An increase in this ratio indicates increased lipid peroxidation.

Measurement of Mitochondrial DNA Damage by Quantitative PCR (qPCR)

This protocol is based on the principle that DNA lesions impede the progression of DNA polymerase during PCR. Therefore, the amplification of a long mtDNA fragment will be inversely proportional to the amount of damage.

Materials:

-

Cells of interest

-

MitoTEMPOL-H or MitoTEMPOL

-

Inducer of mtDNA damage (e.g., menadione)

-

DNA extraction kit

-

Primers for a long (~10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Seed cells and treat with the inducer of mtDNA damage and MitoTEMPOL-H as described in the lipid peroxidation assay.

-

Harvest cells and extract total genomic DNA using a commercial kit, ensuring high purity.

-

Quantify the extracted DNA and normalize all samples to the same concentration (e.g., 10 ng/µL).

-

Set up two separate qPCR reactions for each sample: one with primers for the long mtDNA fragment and one with primers for the short mtDNA fragment.

-

Perform qPCR. The short fragment amplification serves to normalize for the number of mtDNA copies per sample.

-

Calculate the relative amplification of the long fragment compared to the short fragment for each sample.

-

The amount of damage is inversely proportional to the amplification of the long fragment. A higher amplification of the long fragment in MitoTEMPOL-H treated cells compared to the damaged control indicates protection against mtDNA damage.

Detection of Mitochondrial Superoxide with MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.

Materials:

-

Cells of interest

-

MitoTEMPOL-H or MitoTEMPOL

-

Inducer of mitochondrial superoxide (e.g., Antimycin A)

-

MitoSOX Red (stock solution in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells and treat with the inducer of mitochondrial superoxide and MitoTEMPOL-H.

-

Wash cells with warm HBSS.

-

Incubate cells with 2.5-5 µM MitoSOX Red in warm HBSS for 10-15 minutes at 37°C, protected from light.

-

Gently wash the cells three times with warm PBS.

-

Add fresh warm imaging buffer or medium to the cells.

-

Analyze the fluorescence:

-

Fluorescence Microscope: Visualize and quantify the red fluorescence (Excitation ~510 nm / Emission ~580 nm).

-

Flow Cytometer: Analyze the cell population for red fluorescence in the appropriate channel (e.g., PE or FL2).

-

-

A decrease in red fluorescence intensity in MitoTEMPOL-H treated cells compared to the damaged control indicates scavenging of mitochondrial superoxide.

Signaling Pathways and Experimental Workflows

MitoTEMPOL-H Redox Cycling

The antioxidant action of MitoTEMPOL-H is part of a catalytic cycle within the mitochondria. This allows for the continuous detoxification of ROS.

Caption: Redox cycling of MitoTEMPOL-H within the mitochondrion.

Experimental Workflow for Assessing Antioxidant Efficacy

The following diagram outlines a typical experimental workflow to evaluate the protective effects of MitoTEMPOL-H against induced oxidative stress.

Caption: A generalized workflow for evaluating MitoTEMPOL-H's antioxidant effects.

Modulation of NADPH Oxidase Signaling

Mitochondrial ROS can contribute to the activation of NADPH oxidases (NOX), which are another major source of cellular ROS. By scavenging mitochondrial ROS, MitoTEMPOL-H can indirectly inhibit this feed-forward loop of oxidative stress.

Caption: Indirect inhibition of NADPH oxidase by MitoTEMPOL-H.

Conclusion

MitoTEMPOL-H is a highly effective, mitochondria-targeted antioxidant that operates primarily as a chain-breaking antioxidant through hydrogen atom donation. Its ability to be regenerated within the mitochondria makes it a potent and sustained defense against oxidative damage, particularly lipid peroxidation. The experimental protocols provided herein offer robust methods for quantifying its efficacy in various cellular models. For researchers investigating mitochondrial dysfunction and oxidative stress-related pathologies, MitoTEMPOL-H represents a valuable tool for both mechanistic studies and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mito-TEMPO in Scavenging Mitochondrial Superoxide Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are a primary source of reactive oxygen species (ROS), with the superoxide (B77818) radical (O₂•⁻) being a major byproduct of oxidative phosphorylation. Under physiological conditions, endogenous antioxidant systems, such as superoxide dismutase (SOD), effectively neutralize these radicals. However, in numerous pathological states, an overproduction of mitochondrial superoxide overwhelms these defense mechanisms, leading to oxidative stress, cellular damage, and the progression of disease. Mito-TEMPO, a mitochondria-targeted antioxidant, has emerged as a potent tool to specifically address this mitochondrial oxidative stress. This technical guide provides an in-depth overview of Mito-TEMPO's core mechanism of action, quantitative efficacy, detailed experimental protocols for its study, and its influence on key signaling pathways.

Core Mechanism of Action

Mito-TEMPO is a hybrid molecule composed of two key moieties:

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A well-characterized nitroxide that acts as a superoxide dismutase (SOD) mimetic. It catalytically converts superoxide radicals into hydrogen peroxide (H₂O₂) and oxygen, which can then be detoxified by other cellular enzymes like catalase and glutathione (B108866) peroxidase.

-

Triphenylphosphonium (TPP⁺): A lipophilic cation that facilitates the accumulation of the molecule within the mitochondrial matrix.[1] The large negative membrane potential across the inner mitochondrial membrane drives the uptake of the positively charged TPP⁺ moiety, leading to a several hundred-fold concentration of Mito-TEMPO at the primary site of superoxide production.

This targeted delivery ensures that the superoxide scavenging activity is localized where it is most needed, minimizing off-target effects and enhancing its therapeutic potential.

Quantitative Data on Superoxide Scavenging Efficacy

The efficacy of Mito-TEMPO in scavenging superoxide has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Experimental Context | Reference |

| IC₅₀ for Superoxide Scavenging | 10 μM | Electron Spin Resonance (ESR) with EMPO spin trap | [2] |

| Rate Constant of Reaction with O₂•⁻ | 3.7 x 10⁵ M⁻¹s⁻¹ | Competition assay with EMPO | [2] |

| Reduction in Mitochondrial Superoxide | Dose-dependent | Measured by MitoSOX Red fluorescence in various cell types | |

| In Vivo Efficacy (Dose Range) | 0.7 - 20 mg/kg/day (i.p.) | Mouse models of various diseases (e.g., diabetes, sepsis, hepatotoxicity) | [3][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Mito-TEMPO's effects. Below are protocols for key experiments.

Measurement of Mitochondrial Superoxide using MitoSOX™ Red

Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.

Materials:

-

MitoSOX™ Red indicator (e.g., from Thermo Fisher Scientific)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

-

Cell culture medium

-

Mito-TEMPO

-

Inducer of mitochondrial superoxide (e.g., Antimycin A)

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare a 5 mM MitoSOX™ Red stock solution: Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.

-

Cell Culture: Plate cells at a suitable density in a format appropriate for imaging (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere overnight.

-

Mito-TEMPO Treatment: Treat the cells with the desired concentration of Mito-TEMPO for a specified pre-incubation time (e.g., 1-2 hours) before inducing oxidative stress.

-

Induce Oxidative Stress (Optional): Add a superoxide-inducing agent (e.g., Antimycin A) to the cells for a defined period.

-

Staining:

-

Prepare a working solution of MitoSOX™ Red (typically 1-5 µM) in pre-warmed HBSS or cell culture medium.

-

Remove the culture medium from the cells and wash once with warm HBSS.

-

Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells three times with pre-warmed HBSS.

-

Imaging and Analysis:

-

Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).

-

Alternatively, quantify the fluorescence intensity using a microplate reader.

-

Compare the fluorescence intensity between control, stressed, and Mito-TEMPO-treated cells.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: A decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction. JC-1 and TMRE are commonly used fluorescent probes for this measurement.

a) Using JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

FCCP or CCCP (uncouplers, as positive controls)

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-

Cell Preparation: Culture and treat cells with Mito-TEMPO and/or a stress-inducing agent as described previously.

-

JC-1 Staining:

-

Prepare a JC-1 working solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.

-

Remove the medium, wash the cells with PBS, and add the JC-1 working solution.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells twice with warm PBS.

-

Analysis:

-

Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. Capture images in both red and green channels.

-

Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the red (J-aggregates) and green (monomers) channels. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.

-

b) Using TMRE (Tetramethylrhodamine, Ethyl Ester)

Materials:

-

TMRE dye

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Culture and treat cells as described.

-

TMRE Staining:

-

Prepare a TMRE working solution (typically 25-100 nM) in pre-warmed medium.

-

Add the TMRE solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Analysis:

-

Image the cells directly without washing. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential.

-

Western Blot Analysis for Nrf2 Activation

Principle: Mito-TEMPO can activate the Nrf2 antioxidant response pathway. This can be assessed by measuring the nuclear translocation of Nrf2.

Materials:

-

Cell lysis buffer (for total and nuclear/cytoplasmic fractionation)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Mito-TEMPO. Perform nuclear and cytoplasmic fractionation using a suitable kit or protocol.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the respective loading controls to determine the change in nuclear Nrf2 levels.

Signaling Pathways and Experimental Workflows

Mito-TEMPO's ability to scavenge mitochondrial superoxide has significant downstream effects on cellular signaling pathways.

Mito-TEMPO's Impact on the PI3K/Akt/mTOR Pathway

Mitochondrial ROS can influence the PI3K/Akt/mTOR pathway, which is crucial for cell survival, growth, and proliferation. By reducing mitochondrial superoxide, Mito-TEMPO can modulate this pathway, often promoting cell survival under conditions of oxidative stress.[6]

Caption: Mito-TEMPO's modulation of the PI3K/Akt/mTOR pathway.

Activation of the Nrf2 Antioxidant Response Pathway